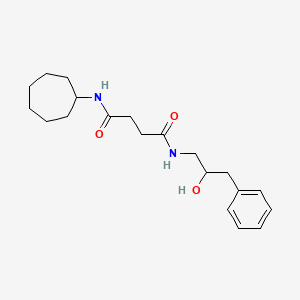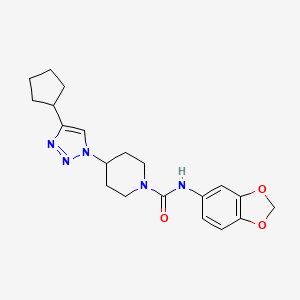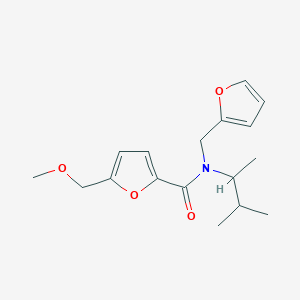
N-cycloheptyl-N'-(2-hydroxy-3-phenylpropyl)succinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-N'-(2-hydroxy-3-phenylpropyl)succinamide, also known as CH-223191, is a small molecule that has been widely used in scientific research due to its ability to selectively inhibit the aryl hydrocarbon receptor (AhR). AhR is a transcription factor that plays a crucial role in regulating various biological processes, including cellular differentiation, immune response, and xenobiotic metabolism.
Wirkmechanismus
N-cycloheptyl-N'-(2-hydroxy-3-phenylpropyl)succinamide exerts its inhibitory effect on AhR activation by binding to the receptor at a site that is distinct from its ligand-binding domain. This binding prevents the conformational changes that are required for the receptor to translocate to the nucleus and bind to its target genes. As a result, the downstream effects of AhR signaling are inhibited.
Biochemical and Physiological Effects
The inhibition of AhR activation by N-cycloheptyl-N'-(2-hydroxy-3-phenylpropyl)succinamide has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the production of cytokines and chemokines by immune cells, suggesting a role for AhR in immune response. Additionally, it has been shown to inhibit the differentiation of adipocytes, suggesting a role for AhR in adipogenesis. Furthermore, it has been shown to alter the metabolism of xenobiotics, suggesting a role for AhR in drug metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-cycloheptyl-N'-(2-hydroxy-3-phenylpropyl)succinamide in lab experiments is its selectivity for AhR inhibition. Unlike other AhR inhibitors, such as alpha-naphthoflavone, N-cycloheptyl-N'-(2-hydroxy-3-phenylpropyl)succinamide does not inhibit other cytochrome P450 enzymes, which can result in off-target effects. Additionally, N-cycloheptyl-N'-(2-hydroxy-3-phenylpropyl)succinamide has been shown to be effective in various cell types and animal models, making it a versatile tool for studying AhR signaling.
One of the limitations of using N-cycloheptyl-N'-(2-hydroxy-3-phenylpropyl)succinamide in lab experiments is its relatively low potency compared to other AhR inhibitors. While N-cycloheptyl-N'-(2-hydroxy-3-phenylpropyl)succinamide has been shown to be effective at inhibiting AhR activation at micromolar concentrations, other AhR inhibitors, such as GNF-351 and StemRegenin 1, are effective at nanomolar concentrations. Additionally, N-cycloheptyl-N'-(2-hydroxy-3-phenylpropyl)succinamide has been shown to have a relatively short half-life in vivo, which can limit its efficacy in animal models.
Zukünftige Richtungen
For research include the development of more potent and selective AhR inhibitors, the investigation of the role of AhR in cancer and other diseases, and the identification of new endogenous and exogenous ligands for AhR. Additionally, the use of N-cycloheptyl-N'-(2-hydroxy-3-phenylpropyl)succinamide in combination with other inhibitors and drugs may provide new insights into the complex signaling pathways that are regulated by AhR.
Synthesemethoden
The synthesis of N-cycloheptyl-N'-(2-hydroxy-3-phenylpropyl)succinamide involves a multistep process that starts with the reaction of 3-phenylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-cycloheptylamine to form the amide, which is subsequently reacted with succinic anhydride to form N-cycloheptyl-N'-(2-hydroxy-3-phenylpropyl)succinamide. The final product is obtained by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
N-cycloheptyl-N'-(2-hydroxy-3-phenylpropyl)succinamide has been extensively used in scientific research to study the role of AhR in various biological processes. It has been shown to inhibit the activation of AhR by its endogenous ligands, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), and exogenous ligands, such as polycyclic aromatic hydrocarbons (PAHs). By inhibiting AhR activation, N-cycloheptyl-N'-(2-hydroxy-3-phenylpropyl)succinamide has been used to investigate the downstream effects of AhR signaling, including its role in immune response, cellular differentiation, and xenobiotic metabolism.
Eigenschaften
IUPAC Name |
N'-cycloheptyl-N-(2-hydroxy-3-phenylpropyl)butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c23-18(14-16-8-4-3-5-9-16)15-21-19(24)12-13-20(25)22-17-10-6-1-2-7-11-17/h3-5,8-9,17-18,23H,1-2,6-7,10-15H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHDBMOGHKUVIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CCC(=O)NCC(CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(3-ethylphenoxy)propyl]-N-methyl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5903701.png)
![N-(3-{[(2,6-dimethylphenyl)amino]carbonyl}phenyl)-1H-benzimidazole-5-carboxamide](/img/structure/B5903728.png)
![N-(2-ethyl-2H-1,2,3-triazol-4-yl)-2-{3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5903732.png)
![2-(1-{1-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B5903735.png)

![4-{2,4-dimethyl-6-[(3-propyl-1-pyrrolidinyl)methyl]phenoxy}tetrahydro-2H-pyran-4-carboxylic acid trifluoroacetate](/img/structure/B5903759.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-(3-thienylmethyl)cyclopropanamine](/img/structure/B5903760.png)

![N-[2-(allyloxy)benzyl]-N-ethyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5903769.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}pyrimidin-2-amine](/img/structure/B5903773.png)
![1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5903790.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(2-chlorophenoxy)ethanamine](/img/structure/B5903796.png)

